N-(1-cyanocycloheptyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide
Description
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Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-ethylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-2-25(23,24)16-9-7-15(8-10-16)20-13-17(22)21-18(14-19)11-5-3-4-6-12-18/h7-10,20H,2-6,11-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLSWMZZNYGWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with cyano substituents have been found to target theinsect ryanodine receptor (RyR) . The RyR plays a crucial role in muscle contraction and neuronal signaling by regulating calcium ion flow.
Mode of Action
It’s suggested that similar compounds may act asactivators of the insect RyR . This activation could potentially lead to an imbalance in calcium ion homeostasis, disrupting normal cellular functions.
Biochemical Pathways
The activation of the ryr can lead to a cascade of events disrupting calcium ion homeostasis, which could affect various cellular processes, including muscle contraction and neuronal signaling.
Pharmacokinetics
The compound’sboiling point is reported to be 483.4ºC at 760 mmHg , which could potentially influence its bioavailability and distribution.
Biological Activity
N-(1-cyanocycloheptyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide, with the CAS number 1298626-19-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H25N3O3S
- Molecular Weight : 363.5 g/mol
- IUPAC Name : N-(1-cyanocycloheptyl)-2-(4-ethylsulfonylanilino)acetamide
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways. A notable study demonstrated that a related compound reduced tumor growth in xenograft models by targeting mutant p53 pathways, which are often implicated in tumorigenesis .
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory potential. Research has indicated that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by chronic inflammation. The compound's ability to modulate immune responses suggests its utility in treating autoimmune diseases .
Case Studies and Research Findings
Several case studies have been published regarding the biological activity of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant reduction in tumor size in xenograft models. |
| Study 2 | Anti-inflammatory Effects | Showed decreased levels of TNF-alpha and IL-6 in treated models. |
| Study 3 | Enzyme Inhibition | Identified as a potential inhibitor of specific kinases involved in cancer progression. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
